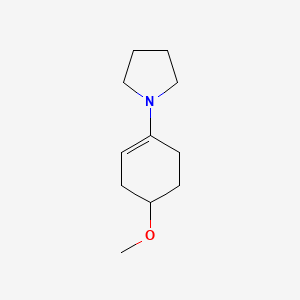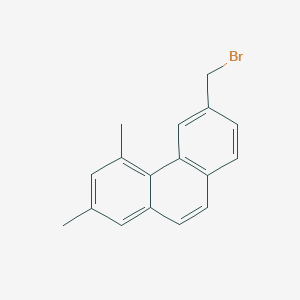
6-(Bromomethyl)-2,4-dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,4-dimethylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2,4-dimethylphenanthrene typically involves the bromination of 2,4-dimethylphenanthrene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-2,4-dimethylphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted phenanthrene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted phenanthrene .
Scientific Research Applications
6-(Bromomethyl)-2,4-dimethylphenanthrene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized phenanthrene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,4-dimethylphenanthrene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, gene expression, and enzyme activity .
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
6-Bromomethyl-2,4-dimethylpyrene: Another polycyclic aromatic hydrocarbon with similar substitution patterns.
Uniqueness: 6-(Bromomethyl)-2,4-dimethylphenanthrene stands out due to its unique combination of bromomethyl and dimethyl groups on the phenanthrene backbone.
Properties
CAS No. |
52988-40-6 |
|---|---|
Molecular Formula |
C17H15Br |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
6-(bromomethyl)-2,4-dimethylphenanthrene |
InChI |
InChI=1S/C17H15Br/c1-11-7-12(2)17-15(8-11)6-5-14-4-3-13(10-18)9-16(14)17/h3-9H,10H2,1-2H3 |
InChI Key |
DIFQLEICWMANPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=C2C=C(C=C3)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
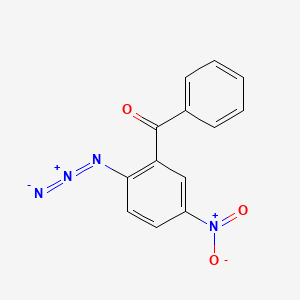
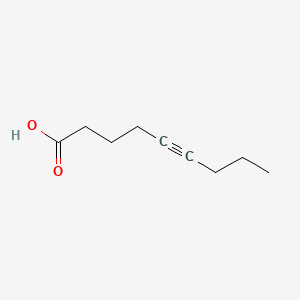
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
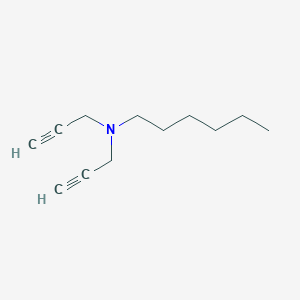
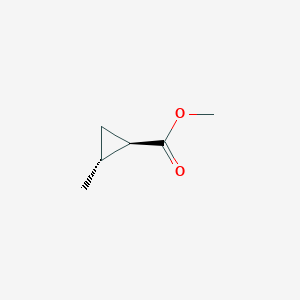


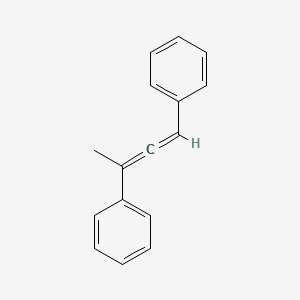
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
